

An In-Depth Technical Guide to 1,14-Dibromotetradecane as a Chemical Intermediate

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Compound of Interest

Compound Name: **1,14-Dibromotetradecane**

Cat. No.: **B025923**

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Abstract: **1,14-Dibromotetradecane** ($C_{14}H_{28}Br_2$) is a bifunctional, long-chain aliphatic hydrocarbon that serves as a highly versatile chemical intermediate in organic synthesis. Its linear fourteen-carbon backbone provides significant hydrophobicity and flexibility, while the terminal bromine atoms offer reactive sites for a range of nucleophilic substitution and organometallic reactions. This guide provides an in-depth analysis of its physicochemical properties, synthesis, core reactivity, and applications, with a particular focus on its utility in drug discovery, materials science, and the synthesis of complex molecular architectures like bolaamphiphiles. Detailed protocols and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals both theoretical understanding and practical, field-proven insights into leveraging this intermediate for advanced applications.

Physicochemical Profile of 1,14-Dibromotetradecane

1,14-Dibromotetradecane is a waxy solid at room temperature, characterized by its long alkyl chain which dictates its solubility and physical state.^[1] Its bifunctionality is the cornerstone of its utility as a chemical linker and building block.

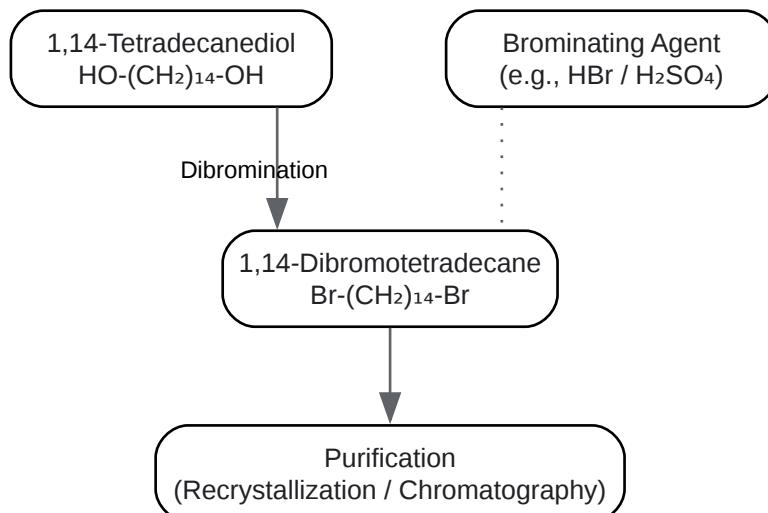
Property	Value	Source
IUPAC Name	1,14-dibromotetradecane	[2]
Synonyms	Tetradecamethylene dibromide	[2]
CAS Number	37688-96-3	[1] [2]
Molecular Formula	C ₁₄ H ₂₈ Br ₂	[2] [3]
Molecular Weight	356.18 g/mol	[2]
Appearance	Faint beige fused solid	[1]
Melting Point	50.4 °C	[1] [4]
Boiling Point	~366.3 °C at 760 mmHg (est.)	[4]
Density	~1.245 - 1.338 g/cm ³ (est.)	[1] [4]
Solubility	Insoluble in water; soluble in organic solvents like acetone, benzene.	[5]

Synthesis and Purification

The most direct and common synthesis of **1,14-dibromotetradecane** involves the dibromination of its corresponding diol, 1,14-tetradecanediol.[\[4\]](#) This transformation is analogous to the well-established methods for converting primary alcohols to alkyl bromides, such as reaction with hydrobromic acid.[\[6\]](#)[\[7\]](#)[\[8\]](#)

General Synthetic Workflow

The conversion of the terminal hydroxyl groups to bromides is typically achieved under acidic conditions. The mechanism involves the protonation of the alcohol's hydroxyl group to form a good leaving group (water), which is then displaced by a bromide ion in a nucleophilic substitution (S_N2) reaction.



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Caption: Synthetic pathway from 1,14-tetradecanediol to **1,14-dibromotetradecane**.

Standard Laboratory Protocol: Dibromination of 1,14-Tetradecanediol

This protocol is a representative procedure adapted from standard alcohol-to-bromide conversion methods.^{[5][7]}

Materials:

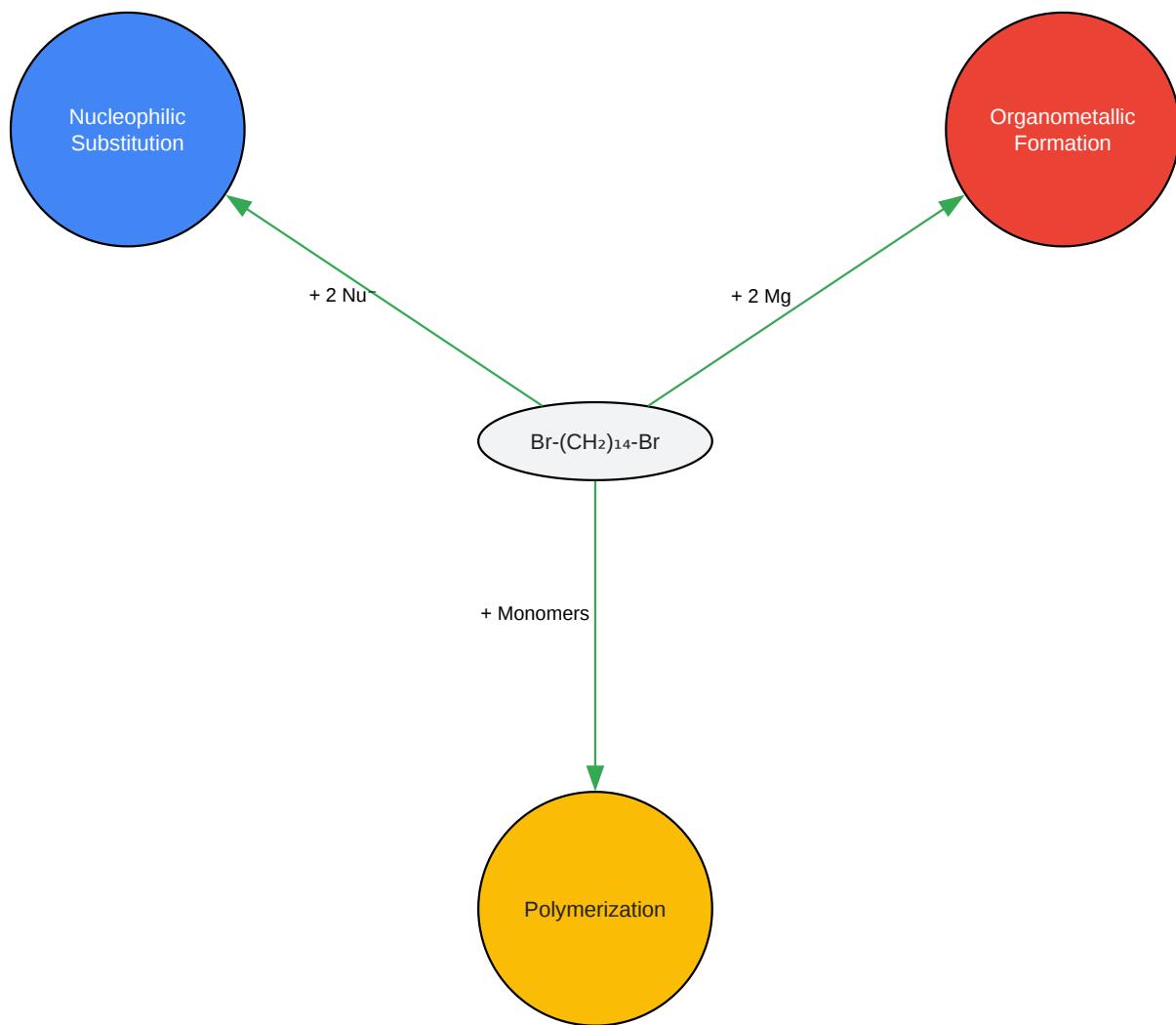
- 1,14-Tetradecanediol
- Hydrobromic acid (48% aqueous solution)
- Concentrated Sulfuric Acid
- Sodium Bicarbonate (saturated solution)
- Anhydrous Magnesium Sulfate
- Hexane or Ethanol (for recrystallization)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,14-tetradecanediol and an excess of 48% hydrobromic acid.
- Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring. The addition is exothermic and must be controlled. Sulfuric acid acts as a dehydrating agent and promotes the reaction.
- Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. If a solid has formed, add an organic solvent like diethyl ether or dichloromethane to dissolve it.
- Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as ethanol or hexane, to yield pure **1,14-dibromotetradecane**.

Core Reactivity as a Bifunctional Intermediate

The synthetic power of **1,14-dibromotetradecane** lies in the reactivity of its two terminal C-Br bonds. As a primary alkyl halide, it readily undergoes S_N2 reactions and can be used to form organometallic reagents.^{[8][9]} This bifunctionality allows it to act as a linker, connecting two molecular entities or forming symmetrical macrocycles or polymers.



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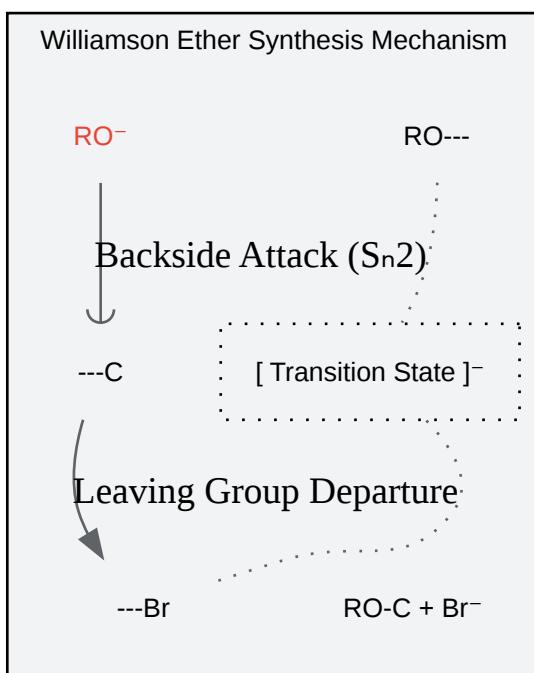
Caption: Core reaction pathways for **1,14-dibromotetradecane**.

Nucleophilic Substitution (S_n2) Reactions: The Williamson Ether Synthesis

A classic application is the Williamson ether synthesis, where an alkoxide ion displaces the bromide to form an ether.[9][10] Given the two bromide groups, **1,14-dibromotetradecane** can

react with two equivalents of an alcohol (or a diol) to form symmetrical di-ethers. This reaction is fundamental for creating bolaamphiphiles with ether-linked head groups.

Causality: The reaction proceeds via an S_N2 mechanism because it involves a primary alkyl halide, which is sterically unhindered, and a strong nucleophile (the alkoxide).^{[9][10]} This mechanism results in an inversion of stereochemistry if the carbon were chiral (which is not the case here) and is sensitive to steric hindrance on both the alkyl halide and the nucleophile.



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Caption: S_N2 mechanism of the Williamson ether synthesis.

Organometallic Formations: The Grignard Reaction

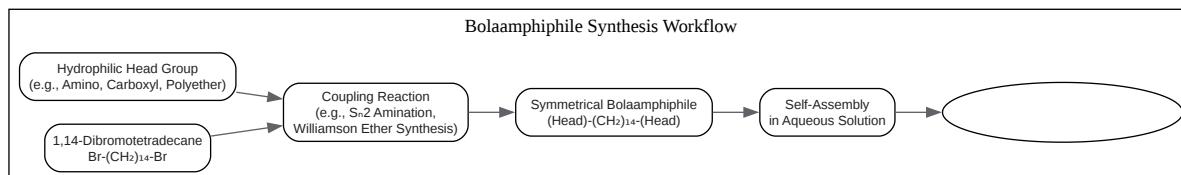
1,14-Dibromotetradecane can react with magnesium metal in an anhydrous ether solvent (like THF) to form a Grignard reagent.^{[11][12]} Depending on the stoichiometry, either a mono-Grignard ($BrMg-(CH_2)_{14}-Br$) or a di-Grignard ($BrMg-(CH_2)_{14}-MgBr$) reagent can be formed.

Causality: The formation of Grignard reagents requires strictly anhydrous conditions. Grignard reagents are powerful bases and will be quenched by any protic solvent, such as water or alcohols, which would protonate the carbanion and render it unreactive for its intended

purpose.[13] The di-Grignard reagent is a particularly useful intermediate, acting as a 14-carbon nucleophilic building block capable of reacting with electrophiles like aldehydes, ketones, or esters at both ends.[13]

Applications in Advanced Synthesis Synthesis of Bolaamphiphiles for Drug Delivery

Bolaamphiphiles are molecules with hydrophilic head groups at both ends of a long hydrophobic chain.[14] They are of significant interest in drug delivery and material science as they can self-assemble into stable vesicles or other nanostructures.[15][16][17] **1,14-Dibromotetradecane** is an ideal hydrophobic core for synthesizing these structures.



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Caption: Workflow for synthesizing bolaamphiphiles using **1,14-dibromotetradecane**.

Linker in Drug Discovery

In modern drug development, particularly in fragment-based drug discovery (FBDD) and the creation of proteolysis-targeting chimeras (PROTACs), linkers are crucial.[18] **1,14-Dibromotetradecane** can serve as a long, flexible, and lipophilic linker to connect two different pharmacophores or a pharmacophore and a ligand for an E3 ubiquitin ligase. The long C14 chain can significantly influence a drug's pharmacokinetic (ADME) properties by increasing its lipophilicity, which can enhance membrane permeability.[19]

Monomer for Polymer Synthesis

Through reactions like polycondensation, **1,14-dibromotetradecane** can be reacted with difunctional nucleophiles (e.g., diamines, diols) to create polymers. The resulting polymers incorporate the long, flexible C14 chain into their backbone, which can be used to tailor material properties such as crystallinity, melting point, and flexibility for applications in advanced materials and specialty polymers.[20]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of **1,14-dibromotetradecane** is essential.

- **Hazards:** It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] The toxicological properties have not been fully investigated.[21]
- **Personal Protective Equipment (PPE):** Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coats to prevent skin and eye contact.[22][23]
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with strong oxidizing agents and strong bases.[22]
- **Storage:** Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture contamination.[5]

Conclusion

1,14-Dibromotetradecane is a powerful and versatile chemical intermediate whose value is defined by its bifunctionality and its long, lipophilic carbon chain. Its predictable reactivity in nucleophilic substitutions and organometallic reactions makes it a reliable building block for a wide range of complex molecules. For researchers in drug discovery, it offers a robust tool for creating linkers and modifying drug properties. In material science, it is a key component for synthesizing advanced polymers and self-assembling systems like bolaamphiphiles. A thorough understanding of its properties, synthesis, and reactivity enables scientists to harness its full potential in driving innovation across multiple scientific disciplines.

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